3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of cyclopentanone with trifluoromethylamine to form an intermediate, which is then subjected to further reactions to introduce the amino and carboxylic acid groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of ornithine aminotransferase by binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to the suppression of cancer cell growth, making it a potential therapeutic agent for hepatocellular carcinoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CPP-115: A potent inactivator of γ-aminobutyric acid aminotransferase.
OV329: Another aminotransferase inhibitor with a different mechanism of action.
Uniqueness
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride is unique due to its trifluoromethyl group, which enhances its stability and reactivity. This compound’s selective inhibition of ornithine aminotransferase sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H11ClF3NO2 |
---|---|
Molekulargewicht |
233.61 g/mol |
IUPAC-Name |
3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(11)2-1-4(3-6)5(12)13;/h4H,1-3,11H2,(H,12,13);1H |
InChI-Schlüssel |
NRHCSOIZVFSJGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1C(=O)O)(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.